2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
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Description
2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.42. The purity is usually 95%.
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Biological Activity
2-(Benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique bicyclic structure known for its interactions with various biological targets, making it significant in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The azabicyclo moiety is hypothesized to engage with active sites of enzymes, while the benzylthio group may enhance binding affinity through hydrophobic interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential benefits in neurodegenerative diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of benzylthio derivatives demonstrated that modifications to the azabicyclo structure significantly influenced antibacterial potency. For instance, substituents on the benzyl group enhanced activity against Gram-positive bacteria, indicating a structure-activity relationship (SAR) that can be exploited for drug design .
Anticancer Studies
In vitro studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Potential
Research focusing on neuroprotective effects has indicated that similar compounds can modulate neurotransmitter release and exhibit antioxidant properties, which may be beneficial in treating conditions like Alzheimer’s disease .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBVPUSXMDYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.